Mal-propionylamido-PEG1-NHS acetate
CAS No.:
Cat. No.: VC13676486
Molecular Formula: C15H17N3O8
Molecular Weight: 367.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17N3O8 |
|---|---|
| Molecular Weight | 367.31 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]acetate |
| Standard InChI | InChI=1S/C15H17N3O8/c19-10(5-7-17-11(20)1-2-12(17)21)16-6-8-25-9-15(24)26-18-13(22)3-4-14(18)23/h1-2H,3-9H2,(H,16,19) |
| Standard InChI Key | MOAPJCCRPYUETH-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)OC(=O)COCCNC(=O)CCN2C(=O)C=CC2=O |
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)COCCNC(=O)CCN2C(=O)C=CC2=O |
Introduction
Chemical Structure and Physicochemical Properties
Mal-propionylamido-PEG1-NHS acetate belongs to the class of heterobifunctional PEG linkers, characterized by its compact PEG1 spacer bridging two distinct reactive groups. The molecular formula C₁₅H₁₇N₃O₈ corresponds to a molecular weight of 367.31 g/mol . The IUPAC name, (2,5-dioxopyrrolidin-1-yl) 2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]acetate, reflects its dual functionality:
-
Maleimide moiety: A five-membered ring with two ketone groups (2,5-dioxopyrrolidin-1-yl) that selectively reacts with thiols via Michael addition.
-
NHS ester: Activates carboxyl groups for amine coupling, forming stable amide bonds.
-
PEG1 spacer: A short ethylene glycol chain (-CH₂CH₂O-) that enhances hydrophilicity and reduces steric hindrance .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₇N₃O₈ | |
| Molecular Weight | 367.31 g/mol | |
| Reactive Groups | Maleimide, NHS ester | |
| Solubility | Water, DMSO, DMF | |
| Storage Conditions | -20°C, desiccated, dark |
The PEG1 spacer’s minimal length balances solubility enhancement with minimal interference in molecular interactions, a critical advantage over longer PEG chains (e.g., PEG5) that may impede target binding.
Reactivity and Conjugation Mechanisms
The compound’s utility stems from its orthogonal reactivity:
Maleimide-Thiol Conjugation
The maleimide group undergoes rapid thiol-Michael addition with cysteine residues or synthetic thiols, forming stable thioether bonds. This reaction proceeds efficiently at pH 6.5–7.5, with second-order rate constants typically exceeding 10³ M⁻¹s⁻¹ . Specificity for thiols over amines minimizes off-target binding, making it ideal for site-specific protein modification .
NHS Ester-Amine Coupling
The NHS ester reacts with primary amines (e.g., lysine residues, protein N-termini) to form amide linkages. This reaction is optimal at pH 7–9, with the NHS leaving group ensuring high conjugation efficiency . Sequential or simultaneous use of both reactive groups enables the construction of ternary complexes (e.g., antibody-drug-linker systems) .
Applications in Bioconjugation and Therapeutics
Antibody-Drug Conjugates (ADCs)
Mal-propionylamido-PEG1-NHS acetate is widely employed in ADC synthesis. For example:
-
Cysteine-directed conjugation: Maleimide binds to engineered cysteine residues on antibodies, while the NHS ester links payloads like monomethyl auristatin E (MMAE) .
-
Enhanced stability: The PEG1 spacer reduces aggregation compared to non-PEGylated linkers, improving pharmacokinetics .
Diagnostic Probe Fabrication
The compound enables the attachment of fluorophores (e.g., FITC) or radionuclides (e.g., ⁶⁴Cu) to targeting proteins. A 2024 study demonstrated its use in creating prostate-specific membrane antigen (PSMA)-targeted imaging agents with >90% labeling efficiency.
Biomaterial Functionalization
In tissue engineering, maleimide-thiol chemistry facilitates the covalent immobilization of peptides (e.g., RGD sequences) onto hydrogel matrices, enhancing cell adhesion and proliferation .
Comparative Analysis with Related PEG Linkers
Table 2: Functional Comparison of Maleimide-PEG-NHS Compounds
| Compound | PEG Length | Molecular Weight | Thiol Reactivity | Amine Reactivity |
|---|---|---|---|---|
| Mal-propionylamido-PEG1-NHS acetate | 1 | 367.31 g/mol | High | High |
| Mal-PEG2-NHS ester | 2 | 486.47 g/mol | High | Moderate |
| Mal-PEG4-NHS ester | 4 | 490.54 g/mol | Moderate | Low |
| Mal-PEG5-NHS acetate | 5 | 486.5 g/mol | Low | Low |
Data adapted from . Shorter PEG chains (PEG1) preserve binding site accessibility, whereas longer chains (PEG4–5) may sterically hinder interactions despite improved solubility.
Synthesis and Quality Control
Industrial synthesis involves a three-step process:
-
Maleimide activation: Propionylamido-maleimide is synthesized via cyclization of maleic anhydride derivatives.
-
PEG1 spacer incorporation: Ethylene oxide is grafted onto the maleimide core under anhydrous conditions.
-
NHS ester functionalization: The terminal hydroxyl group is converted to an NHS ester using N,N’-disuccinimidyl carbonate .
High-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensure >95% purity, critical for reproducible conjugation outcomes .
Emerging Applications and Future Directions
Recent advancements highlight its role in:
-
Multivalent nanocarriers: Conjugating targeting ligands and drug payloads onto lipid nanoparticles for mRNA delivery.
-
Covalent protein drugs: Engineering long-acting insulin analogues via site-specific albumin binding .
Ongoing research aims to optimize PEG1 linkers for brain-targeted therapies, leveraging their ability to traverse the blood-brain barrier.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume